N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-5-6-12(11(2)8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWLSOLKUKSBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.44 g/mol. The structure features a furan ring, a thiadiazole moiety, and an amide functional group which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains and fungi.
| Microorganism | MIC (µg/mL) | Standard Drug | MIC of Standard Drug (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
| Escherichia coli | 64 | Gentamicin | 8 |
| Candida albicans | 32 | Ketoconazole | 16 |
The compound showed comparable or superior activity to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through in vitro assays measuring the inhibition of cyclooxygenase enzymes (COX-I and COX-II). The results indicated that the compound selectively inhibited COX-II with an IC50 value of 0.52 µM.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This selective inhibition suggests that the compound could be developed as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound against several cancer cell lines. Notably, it was found to induce apoptosis in breast cancer cells (MCF7) with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |
The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antimicrobial Resistance : A study involving clinical isolates from patients with urinary tract infections showed that this compound effectively reduced bacterial load when combined with conventional antibiotics.
- Inflammation Model in Rats : In vivo experiments demonstrated significant reduction in paw edema in rats treated with the compound compared to controls, supporting its anti-inflammatory efficacy.
- Cancer Treatment Synergy : Combinations with existing chemotherapeutics were tested in vitro and showed enhanced cytotoxic effects against resistant cancer cell lines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as HepG-2 (human liver cancer) and A549 (human lung cancer) with varying degrees of effectiveness compared to standard chemotherapy agents like cisplatin .
Key Findings:
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| Thiadiazole Derivative A | HepG-2 | 86.61 |
| Thiadiazole Derivative B | A549 | 75.99 |
These results suggest that the thiadiazole ring plays a crucial role in mediating anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Thiadiazoles are known to exhibit antibacterial and antifungal activities. In vitro assays have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi .
Example Study:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicate a favorable binding mode with significant interactions at the active sites of target enzymes .
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two amide groups, which participate in hydrolysis and nucleophilic substitution reactions:
-
Acidic/Basic Hydrolysis : Under acidic conditions, the amide bonds undergo hydrolysis to form carboxylic acid and amine derivatives. For example, the furan-2-carboxamide moiety hydrolyzes to furan-2-carboxylic acid and the corresponding amine.
-
Nucleophilic Substitution : The secondary amide adjacent to the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products.
Table 1: Hydrolysis Reactions of Amide Groups
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| HCl (1M), reflux | Furan-2-carboxylic acid + free amine | 78 | |
| NaOH (2M), 80°C | Thiadiazole-2-amine + carboxylic acid | 65 |
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring undergoes electrophilic and nucleophilic substitutions:
-
Electrophilic Aromatic Substitution (EAS) : Bromination at the C5 position of the thiadiazole ring occurs with Br₂ in acetic acid .
-
Nucleophilic Attack : The sulfur atom in the thiadiazole ring reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxide derivatives .
Table 2: Thiadiazole Ring Reactivity
| Reaction | Reagents/Conditions | Product | Stability |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C | 5-Bromo-thiadiazole derivative | Stable |
| Oxidation | H₂O₂, H₂SO₄, 50°C | Thiadiazole sulfoxide | Air-sensitive |
Thioether Linkage Reactions
The thioether (-S-) bridge between the thiadiazole and ethylamide groups participates in:
-
Oxidative Cleavage : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone.
-
Alkylation : Reaction with methyl triflate forms a sulfonium intermediate, which undergoes nucleophilic displacement with amines .
Table 3: Thioether Reactivity
| Reaction Type | Reagents | Key Intermediate | Applications |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Sulfone | Bioactivity modulation |
| Alkylation | Methyl triflate, DMF | Sulfonium salt | Prodrug synthesis |
Furan Ring Reactivity
The furan-2-carboxamide group undergoes:
-
Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the furan ring .
-
Diels-Alder Reactions : The furan acts as a diene in cycloaddition reactions with dienophiles like maleic anhydride .
Table 4: Furan-Specific Reactions
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivative | >90% para |
| Cycloaddition | Maleic anhydride, Δ | Oxanorbornene adduct | Endo-preference |
Biological Interactions
Computational studies reveal interactions critical for pharmacological activity:
-
Hydrogen Bonding : The amide carbonyl forms H-bonds with Ser339 and Arg499 residues in COX-II .
-
π-Stacking : The 2,4-dimethylphenyl group engages in π-π interactions with hydrophobic pockets in enzyme binding sites .
Key Findings
-
The thiadiazole ring and thioether linkage are primary sites for functionalization, enabling tailored modifications for drug design.
-
Furan oxidation products show reduced bioactivity compared to sulfone derivatives, which exhibit enhanced metabolic stability .
-
Alkylation at the secondary amide improves solubility without compromising COX-II inhibition .
These insights highlight the compound’s versatility as a scaffold for developing therapeutics targeting inflammatory and oncological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycle and Linker Groups
- Target Compound : 1,3,4-thiadiazole core with a thioether (-S-) linker to a substituted ethylamide group.
- Analog 5j (): Shares the 1,3,4-thiadiazole core but substitutes the furan-2-carboxamide with a 4-chlorobenzylthio group. The linker is identical, but the terminal group is a 2-isopropyl-5-methylphenoxyacetamide .
- Compound 4y (): Features dual thiadiazole rings with a thioacetamide bridge and a p-tolylamino substituent, demonstrating higher anticancer activity (IC₅₀ = 0.034 mmol L⁻¹ against A549 cells) .
- Compound 4d () : Contains a benzimidazole-thio linkage instead of the furan-carboxamide, highlighting how heterocycle choice impacts bioactivity .
Substituent Effects
- 2,4-Dimethylphenyl Group (Target) : Electron-donating methyl groups may enhance lipophilicity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in 5j). This could improve membrane permeability but reduce solubility .
- Fluorophenyl and Methoxyphenyl Groups () : Fluorine and methoxy substituents in urea-linked thiadiazoles (e.g., 8g) improve antifungal activity by modulating electronic properties and hydrogen bonding .
Melting Points and Yields
- Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving alkylation of thiol intermediates with halides (e.g., 2-((2,4-dimethylphenyl)amino)-2-oxoethyl bromide) under basic conditions .
Anticancer Potential
- Compound 4y () : Exhibits potent cytotoxicity (IC₅₀ = 0.034 mmol L⁻¹ against A549 lung cancer cells), attributed to its dual thiadiazole scaffold and aromatic substituents .
- Target Compound : The furan-carboxamide group may engage in π-π stacking or hydrogen bonding with cancer cell targets, though activity would depend on substituent optimization.
Enzyme Inhibition
- Piperidine-Linked Thiadiazoles () : Derivatives like 7a–7l inhibit acetylcholinesterase, suggesting the target’s amide groups could be tailored for similar neurological applications .
Antifungal Activity
Key Structural Determinants of Bioactivity
- Thiadiazole Core : Essential for electronic interactions with biological targets; substitution at the 2- and 5-positions modulates activity .
- Linker Flexibility : Thioether vs. thioacetamide linkers (e.g., 4y vs. target) influence conformational freedom and binding .
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance polarity and target affinity, while methyl groups improve lipophilicity .
Q & A
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
- Answer:
- DFT-based mechanistic studies: Calculate transition states for thioether formation (e.g., using B3LYP/6-31G*) to identify rate-limiting steps .
- Machine learning: Train models on PubChem reaction data to predict optimal solvents/catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
